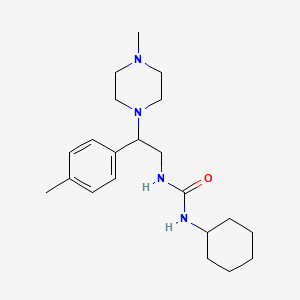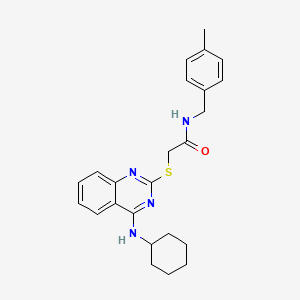![molecular formula C21H25N3O2S2 B3015184 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252910-68-1](/img/structure/B3015184.png)
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide” is a thieno[2,3-d]pyrimidin-4(3H)-one derivative . Thieno[2,3-d]pyrimidin-4(3H)-ones have been widely applied in medicinal chemistry owing to their diverse biological functions .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-one compounds were synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . The synthesis of these compounds was guided by structure-activity relationships and computational modeling .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core, which is a bicyclic system containing a thiophene ring fused with a pyrimidinone ring .Applications De Recherche Scientifique
Organic Semiconductor Research
The thieno[3,2-d]pyrimidin core of the compound is structurally similar to materials used in organic semiconductor research . These materials are crucial for developing high-performance thin-film transistors (TFTs), which are the backbone of modern electronic displays and solar cells. The compound’s potential to improve charge transport properties could lead to more efficient organic electronic devices.
Photovoltaic Applications
Compounds with thieno[3,2-d]pyrimidin units have been explored for their photovoltaic properties . They can serve as components in the active layers of organic solar cells due to their ability to facilitate electron or hole transport. Research into optimizing the photovoltaic properties of such compounds could enhance the efficiency and stability of solar energy harvesting technologies.
Drug Discovery and Therapeutics
The pyrimidine derivatives, including those with a thieno[3,2-d]pyrimidin scaffold, have shown therapeutic potential . They are present in drugs targeting various diseases, from cancer to infectious diseases like malaria. The compound could be a precursor or a lead compound in synthesizing new drugs with improved efficacy and reduced side effects.
Enzyme Inhibition for Malaria Treatment
Specifically, derivatives of thieno[3,2-d]pyrimidin have been identified as inhibitors of Falcipain-2, a cysteine protease essential for the malaria parasite’s life cycle . By inhibiting this enzyme, the compound could contribute to the development of new antimalarial drugs, addressing the growing issue of drug resistance.
Molecular Modeling and Computational Chemistry
The compound’s structure is suitable for molecular modeling studies to understand and predict the behavior of similar organic molecules in various environments . Computational chemistry can use this compound as a model to explore the electronic properties of new materials before they are synthesized in the lab.
Orientations Futures
Thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives have shown potential in the field of medicinal chemistry, particularly as inhibitors of cancer cell growth . Future research could focus on exploring their potential therapeutic applications and optimizing their properties for better efficacy and safety .
Propriétés
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-4-5-11-24-20(26)19-17(10-12-27-19)23-21(24)28-13-18(25)22-16-9-7-6-8-15(16)14(2)3/h6-10,12,14H,4-5,11,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIPSBYTBOELQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

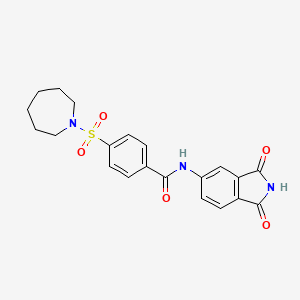
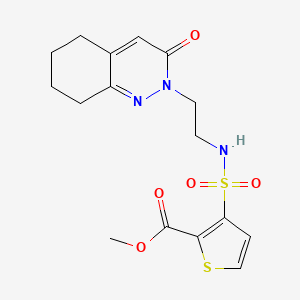
![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)
![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)
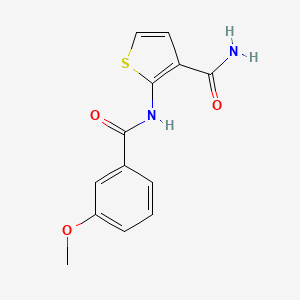
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)
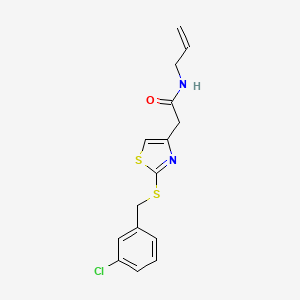
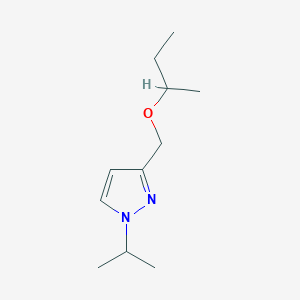
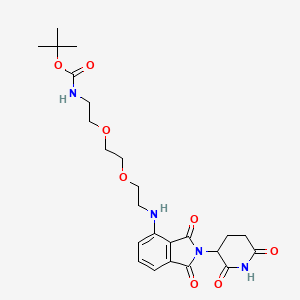
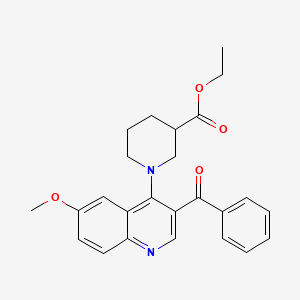
![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)
